N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate is a complex organic compound characterized by its multiple amino groups and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate typically involves a multi-step process. The initial step often includes the reaction of ethylenediamine with acrylonitrile to form a nitrile intermediate. This intermediate is then subjected to hydrogenation to produce a primary amine. Subsequent steps involve the reaction of this amine with various alkylating agents to introduce the long aliphatic chain and additional amino groups.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to facilitate the hydrogenation and alkylation reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in cell signaling and as a component in the design of biomimetic materials.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate involves its interaction with various molecular targets. The compound’s multiple amino groups allow it to form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, its long aliphatic chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethyl)dodecanamide: Similar structure but with a shorter aliphatic chain.
Ethanol, 2-[(2-aminoethyl)amino]-: Contains fewer amino groups and a shorter chain.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains a silane group, making it useful in different applications.
Uniqueness
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate is unique due to its combination of multiple amino groups and a long aliphatic chain, which provides it with distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring complex molecular interactions.
Properties
CAS No. |
93942-19-9 |
---|---|
Molecular Formula |
C26H55N5O.C2H4O2 C28H59N5O3 |
Molecular Weight |
513.8 g/mol |
IUPAC Name |
acetic acid;(E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C26H55N5O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27;1-2(3)4/h9-10,28-30H,2-8,11-25,27H2,1H3,(H,31,32);1H3,(H,3,4)/b10-9+; |
InChI Key |
YSHRZHNEHCVVTQ-RRABGKBLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.